molecular formula C14H21N5O2S B15283737 N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Cat. No.: B15283737
M. Wt: 323.42 g/mol
InChI Key: RVUVRGAZOHDYEN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine (CAS: 1225162-71-9) is a tertiary amine derivative featuring a 2,5-dimethoxybenzyl group and a propyl chain terminated with a 1-methyl-1H-tetrazole-5-thioether moiety. Its molecular formula is C₁₄H₂₁N₅O₂S, with a molecular weight of 323.42 g/mol . The compound’s structure combines aromatic methoxy substituents, a flexible alkyl spacer, and a tetrazole heterocycle, making it a candidate for medicinal chemistry applications, particularly in receptor targeting or enzyme inhibition.

Properties

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C14H21N5O2S/c1-19-14(16-17-18-19)22-8-4-7-15-10-11-9-12(20-2)5-6-13(11)21-3/h5-6,9,15H,4,7-8,10H2,1-3H3

InChI Key

RVUVRGAZOHDYEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of the 2,5-dimethoxybenzyl chloride from 2,5-dimethoxybenzyl alcohol using thionyl chloride or another chlorinating agent.

    Attachment of the Propylamine Chain: The benzyl chloride intermediate is then reacted with 3-mercaptopropylamine in the presence of a base such as sodium hydroxide to form the desired benzylamine derivative.

    Introduction of the Tetraazole Ring: The final step involves the reaction of the benzylamine derivative with 1-methyl-1H-tetraazole-5-thiol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a catalyst or base to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines, alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the tetraazole ring may interact with metal ions or active sites of enzymes, while the benzyl and propylamine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as benzylamine backbones, sulfanyl linkages, or heterocyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₄H₂₁N₅O₂S 323.42 2,5-Dimethoxybenzyl, methyltetrazole-thioether, propyl spacer
N-(2-chlorophenyl)thiadiazole-4-carboxamide C₉H₆ClN₃OS 255.69 Thiadiazole ring, chlorophenyl group, carboxamide
Compound 7c (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole-thiazole hybrid, methylphenyl, sulfanylpropanamide
dimethyl-{3-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propyl}-amine C₁₆H₂₃N₃O₄S 353.44 Trimethoxyphenyl, oxadiazole ring, dimethylamine-propyl spacer
N-(2-ethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine C₁₃H₁₉N₅O 261.32 Ethoxybenzyl, propyltetrazole, no sulfanyl group
Key Observations:

Heterocyclic Systems: The target compound uses a 1-methyl-1H-tetrazole ring, whereas analogues like 7c () and the oxadiazole derivative () employ 1,3,4-oxadiazole or thiadiazole cores. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, while oxadiazoles enhance π-π stacking .

Substituent Effects :

  • Aromatic Rings : The 2,5-dimethoxybenzyl group in the target provides electron-rich aromaticity, contrasting with 3,4,5-trimethoxyphenyl () or 2-chlorophenyl (). Methoxy groups enhance solubility and receptor affinity, while halogens (e.g., Cl) increase lipophilicity .
  • Spacer Flexibility : The propyl spacer in the target compound balances rigidity and flexibility, whereas analogues like 7c use shorter chains directly linked to amide groups .

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